molecular formula C20H19ClN4O2 B2426399 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021111-75-0

1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No. B2426399
CAS RN: 1021111-75-0
M. Wt: 382.85
InChI Key: ZVLOELGZBKYULR-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which have been shown to modulate a variety of physiological processes.

Scientific Research Applications

Antioxidant Activity

  • Compounds synthesized using urea have been evaluated for their antioxidant activity. For example, derivatives were screened and showed potential antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).

Antimicrobial and Antifungal Properties

  • Novel quinazolines synthesized using related compounds have shown potential as antimicrobial agents, being tested against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Anticancer Agents

  • Urea derivatives containing benzimidazole group have been designed as potential anticancer agents. These compounds showed significant cytotoxicity against breast cancer cell lines (Siddig et al., 2021).

Corrosion Inhibition

Blood Glucose Lowering Activity

  • Some urea derivatives have shown significant blood sugar lowering activity, suggesting potential applications in developing new antidiabetic drugs (Ahmad et al., 2009).

Central Nervous System Activity

  • Novel urea derivatives have been synthesized and evaluated for their activity on the central nervous system. These studies provide insights into the potential therapeutic applications of such compounds (Szacon et al., 2015).

Complexation and Molecular Devices

  • Research has been conducted on the complexation of urea derivatives with cyclodextrins, leading to the formation of molecular devices (Lock et al., 2004).

properties

IUPAC Name

1-benzyl-3-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-17-8-6-16(7-9-17)18-10-11-19(26)25(24-18)13-12-22-20(27)23-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOELGZBKYULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

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